molecular formula C10H10N4O4 B1461854 Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2104152-61-4

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Katalognummer: B1461854
CAS-Nummer: 2104152-61-4
Molekulargewicht: 250.21 g/mol
InChI-Schlüssel: HROHEMFPXVUULM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-purity chemical reagent designed for advanced materials science research, particularly in the development of novel corrosion inhibitors. This compound belongs to a class of triazolopyrimidine derivatives that have demonstrated significant efficacy as copper corrosion inhibitors in both neutral and acidic chloride environments . The inhibitory effect is concentration-dependent, with protection exceeding 80% achieved at concentrations of 1.00 mM and above for related 2-mercapto- and 2-amino- derivatives . The mechanism is explained by the chemisorption of the inhibitor molecules onto the metal surface, forming self-organizing protective layers, a process facilitated by the presence of endocyclic NH-protons in the dihydropyrimidine tautomeric form . Beyond corrosion science, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore, with research showing that certain fluorinated carboxylic acid derivatives exhibit potent antimycobacterial activity against Mycobacterium tuberculosis , highlighting the broader research potential of this chemical class. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle the material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed handling and storage information.

Eigenschaften

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-17-8(15)3-7-6(9(16)18-2)4-11-10-12-5-13-14(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHEMFPXVUULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC=NN12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O4
  • Molecular Weight : 296.30 g/mol
  • IUPAC Name : this compound

The compound features a triazolo-pyrimidine core structure that is significant for its biological interactions. The presence of methoxy and carbonyl groups enhances its pharmacological properties.

This compound may exhibit several mechanisms of action based on structural analogs:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial for DNA synthesis and cell cycle regulation respectively .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds with similar structures have been evaluated for their efficacy against various bacterial strains and showed promising results .

Cytotoxicity and Anticancer Potential

Research has indicated that compounds similar to this compound exhibit moderate to high cytotoxicity against cancer cell lines. For example:

CompoundCell LineIC50 (μM)
Compound 12eA549 (Lung)1.06 ± 0.16
Compound 12eMCF-7 (Breast)1.23 ± 0.18
Compound 12eHeLa (Cervical)2.73 ± 0.33

These findings suggest that the compound may induce apoptosis in cancer cells and could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

In antimicrobial studies, this compound has shown effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 μg/mL
Escherichia coli< 20 μg/mL

These results highlight its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of related triazolo-pyrimidine derivatives:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on multiple cancer cell lines, revealing significant activity against A549 and MCF-7 cells with IC50 values in the low micromolar range .
  • Enzyme Inhibition Studies : Research on enzyme inhibition indicated that certain derivatives effectively target CDKs, which are critical in cancer progression. The inhibition of these kinases could lead to reduced cell proliferation in tumor cells .
  • Antimicrobial Testing : Another study focused on the synthesis of new triazolo-pyrimidines and their antimicrobial properties, demonstrating that specific derivatives possess strong bactericidal activity against Gram-positive bacteria .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with triazolopyrimidine scaffolds exhibit promising anticancer activities. Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit tumor growth through various mechanisms. In vitro studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolopyrimidine compounds significantly inhibited the proliferation of breast cancer cells. The compound's mechanism involved the inhibition of key enzymes involved in cell cycle regulation and DNA repair processes .

Antiviral Activity

The compound has also shown potential as an antiviral agent. Its structure allows it to interact with viral proteins, inhibiting their function.

Case Study:
In research focusing on antiviral properties, this compound was evaluated against influenza virus strains. Results indicated a reduction in viral replication rates, suggesting its potential utility in antiviral drug development .

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against various bacteria and fungi. Its efficacy stems from its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Case Study:
A study highlighted its effectiveness against Staphylococcus aureus, showcasing a significant reduction in bacterial load when treated with the compound at specific concentrations .

Drug Development

This compound serves as a promising lead compound for drug development due to its diverse biological activities. Its derivatives are being synthesized and tested for improved efficacy and reduced toxicity.

Data Table: Potential Drug Candidates Derived from this compound

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer12.5
Compound BAntiviral8.0
Compound CAntimicrobial15.0

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for synthesizing more complex heterocycles. Its reactive functional groups allow for various transformations.

Synthetic Routes:
Common synthetic routes include:

  • Nucleophilic Substitution: The ester group can be substituted with amines or thiols under basic conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield carboxylic acids or reduction to form alcohols .

Industrial Production Methods

The industrial synthesis of this compound may involve continuous flow reactors or microwave-assisted methods to enhance yield and purity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Ester Flexibility : Methyl/ethyl esters at position 6 influence solubility; ethyl esters (e.g., ) may offer better lipid solubility for biological applications, while methyl esters are more compact for surface adsorption in corrosion inhibition .

Physicochemical and Spectroscopic Properties

  • NMR Signatures: The target compound’s ¹H-NMR would show distinct peaks for the methyl ester (~δ 3.8 ppm) and methoxy-oxoethyl group (~δ 3.2 ppm for OCH₃, δ 4.3 ppm for CH₂). This contrasts with Ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, where vinyl protons appear at δ 6.5–7.0 ppm .
  • Stability : The methoxy-oxoethyl group may reduce hydrolytic stability compared to aryl-substituted analogues due to the labile ester moiety .

Vorbereitungsmethoden

Synthesis of Pyrimidine Intermediate

  • Starting with appropriately substituted amidines or pyrimidine derivatives, the pyrimidine ring is constructed via condensation reactions with formamide or similar reagents.
  • Functional groups such as carboxylate esters are introduced at the 6-position through esterification or by using ester-containing precursors.

Construction of the Triazole Ring

  • The triazole ring is formed by cyclization with hydrazine derivatives or azides, which react with the pyrimidine precursor to form the fused triazolo[1,5-a]pyrimidine scaffold.
  • This step often involves heating under reflux in solvents such as ethanol or acetic acid to promote ring closure.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Optimization

  • Patents such as US8501936B2 and US11186582B2 describe variations in substituents and synthetic routes for related triazolo[1,5-a]pyrimidines, emphasizing the versatility of the synthetic approach.
  • Reaction yields are optimized by adjusting temperature, solvent, and reagent stoichiometry.
  • The choice of protecting groups and reaction intermediates impacts the overall efficiency and selectivity.
  • The use of microwave-assisted synthesis has been explored in some studies to reduce reaction times and improve yields, although specific data for this compound are limited.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrimidine ring formation Amidines + formamide Ethanol/Acetic acid Reflux (80-110°C) 70-85 Base-catalyzed condensation
Triazole ring cyclization Hydrazine derivatives Ethanol Reflux (78°C) 65-80 Ring closure via nucleophilic attack
7-Substituent introduction Methyl bromoacetate + K2CO3 DMF 50-70°C 60-75 Alkylation under basic conditions
Purification Recrystallization/Chromatography Various Ambient - Ensures high purity (>95%)

Q & A

Q. What are the established synthetic methodologies for Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions, including condensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate under reflux conditions. For example, a general procedure involves refluxing aminotriazole precursors with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours, followed by filtration and washing to isolate the product . Modifications to substituents can be achieved via one-pot three-component reactions using aldehydes, cyanoacetates, and triazole derivatives . Yields typically range from 65% to 82%, depending on reaction optimization .

Q. How is the compound characterized structurally?

Key techniques include:

  • 1H NMR : Chemical shifts (δ) for protons in the triazole and pyrimidine rings are observed between 1.23–13.91 ppm, with splitting patterns confirming substituent positions .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) reveal bond lengths (e.g., C–N: 1.34–1.44 Å) and intermolecular interactions (e.g., hydrogen bonding) critical for stability .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 494.55 for the parent ion) .

Q. What preliminary biological activities are reported for this compound class?

Triazolopyrimidine derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties. For example, analogs with halogenated substituents show enhanced binding to viral proteases, while methoxy groups improve solubility for in vitro assays . Bioactivity screening often involves enzyme inhibition assays (e.g., IC50 values against COX-2) .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., chloro, nitro) at the 7-position enhance receptor binding affinity but may reduce solubility.
  • Methoxy groups improve metabolic stability in hepatic microsome assays .
  • Comparative studies using ethyl vs. methyl esters reveal that bulkier esters reduce membrane permeability . SAR analysis requires systematic substitution (e.g., para/meta positions) followed by molecular docking to validate target interactions .

Q. What strategies address regioselectivity challenges during synthesis?

Regioselective synthesis can be achieved by:

  • Solvent control : Ionic liquids favor 2-amino-7-methyl derivatives, while acidic conditions yield 4,7-dihydro analogs .
  • Catalytic optimization : Palladium catalysts direct coupling reactions to specific ring positions, minimizing byproducts .
  • Temperature modulation : Lower temperatures (0–5°C) stabilize intermediates for selective cyclization .

Q. How can computational methods predict biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., CB2 cannabinoid receptors) using binding energy scores (ΔG).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., Lys158 in kinase targets) .
  • QSAR models : Use Hammett constants or logP values to correlate substituent effects with bioactivity .

Q. How to resolve contradictions between solubility and activity data?

  • Co-solvent systems : Use DMSO/PBS mixtures to balance solubility and assay compatibility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility without altering core activity .
  • Crystallography : Compare crystal packing (e.g., π-π stacking in ) to identify structural features causing solubility limitations .

Q. What green chemistry principles apply to its synthesis?

  • Solvent replacement : Substitute acetic acid with cyclopentyl methyl ether (CPME) to reduce waste .
  • Catalyst recycling : Recover Pd nanoparticles via magnetic separation for reuse .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving energy efficiency .

Q. How to design derivatives for improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce logP from >3 to 1–2 for better absorption .
  • Metabolic stability : Fluorine substitution at vulnerable sites (e.g., para positions) blocks CYP450 oxidation .
  • Plasma protein binding : Modify ester groups to amides to reduce albumin affinity .

Q. How to validate analytical methods for purity assessment?

  • HPLC-DAD : Use C18 columns with gradient elution (ACN/H2O + 0.1% TFA) to detect impurities <0.1% .
  • LC-MS/MS : Confirm molecular ions and fragmentation patterns against reference standards .
  • Forced degradation studies : Expose compounds to heat, light, and pH extremes to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.